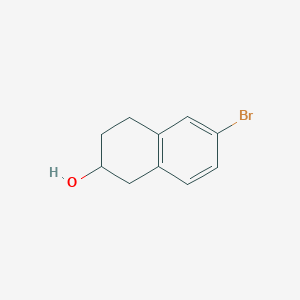

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Description

Importance of the Tetrahydronaphthalene Core in Organic Synthesis and Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a bicyclic hydrocarbon that is a partially hydrogenated derivative of naphthalene (B1677914). wikipedia.org This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its unique combination of a rigid aromatic ring and a flexible saturated ring. This conformation allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and binding to biological targets.

In organic synthesis, the tetralin framework serves as a versatile building block for the construction of more complex polycyclic systems. researchgate.net Its utility as a hydrogen-donor solvent is particularly noteworthy, facilitating challenging reactions such as coal liquefaction by transferring hydrogen atoms to break down complex organic materials. wikipedia.orgnbinno.com

From a medicinal chemistry perspective, the tetralin scaffold is a key structural element in a variety of biologically active compounds. researchgate.net Its presence is crucial in the structure of several clinically relevant drugs, including the antidepressant sertraline and certain antifungal and anti-Parkinsonian agents. researchgate.net The diverse therapeutic applications of tetralin derivatives underscore their importance in drug discovery and development, with demonstrated activities including anti-HIV, antibacterial, hypotensive, and anticancer effects. mdpi.com

Role of Halogenation in Modulating Reactivity and Biological Activity of Aromatic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental strategy in medicinal chemistry for modulating the properties of aromatic systems. nih.gov Halogens can significantly influence a compound's steric and electronic properties, which in turn affects its reactivity and biological activity. nih.gov

The introduction of halogens can lead to improved pharmacological profiles, including enhanced lipophilicity, which can improve cell membrane permeability, and controlled metabolism of the drug. nih.gov Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds. tandfonline.comacs.org A halogen bond is a stabilizing interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen on a protein backbone. tandfonline.comacs.org This interaction can contribute to the stability and specificity of ligand-target complexes, making it an increasingly exploited tool in rational drug design. nih.govtandfonline.com

Approximately one-third of drugs in clinical trials are halogenated, highlighting the significance of this chemical modification in the development of new therapeutics. nih.gov The ability of halogens to enhance binding affinity and selectivity has been instrumental in the design of potent inhibitors for various enzymes and receptors.

Specific Research Importance of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol as a Versatile Synthetic Intermediate and Bioactive Scaffold

This compound emerges as a compound of particular interest, combining the key features of the tetralin core with the modulating effects of a bromine substituent. The bromine atom at the 6-position of the aromatic ring influences the electron distribution of the scaffold and provides a reactive handle for further chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules.

The presence of both a hydroxyl group and a bromine atom on the tetrahydronaphthalene framework allows for a wide range of synthetic manipulations. The hydroxyl group can be functionalized or transformed, while the bromine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents. This versatility positions this compound as a key building block for creating libraries of novel compounds with potential biological activities.

While specific, extensive research on the direct biological activity of this compound is not widely published, the known bioactivities of related brominated and tetralin-containing molecules suggest its potential as a bioactive scaffold. For instance, brominated compounds have shown promise in various therapeutic areas, and the tetralin core is a known pharmacophore.

Overview of Current Research Trends and Unexplored Areas for this compound

Current research involving scaffolds similar to this compound is focused on several key areas. In medicinal chemistry, there is a continued effort to synthesize novel derivatives and evaluate their potential as therapeutic agents, particularly in oncology and neurology. The exploration of halogen bonding in ligand design remains a prominent trend, with researchers seeking to harness this interaction for improved drug potency and selectivity.

For this compound specifically, several unexplored avenues warrant investigation. A systematic exploration of its synthetic utility in the construction of diverse molecular architectures could unveil new synthetic methodologies and lead to the discovery of novel compounds. Furthermore, a comprehensive screening of its biological activity against a wide range of targets is needed to uncover its therapeutic potential. The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this chiral compound would also be a significant advancement, as different enantiomers often exhibit distinct biological activities. As research continues to delve into the vast chemical space of halogenated organic compounds, this compound stands out as a promising scaffold with the potential to contribute significantly to both synthetic chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAONWSTEKWMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593278 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173996-27-5 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 1,2,3,4 Tetrahydronaphthalen 2 Ol

Reactivity of the Bromine Moiety at the C-6 Position

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds.

Direct nucleophilic substitution of the bromine on an aryl bromide, such as in 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, is generally challenging under standard conditions. Unlike alkyl halides, aryl halides are resistant to classical SN1 and SN2 reaction pathways due to the high energy required to break the C-Br bond, which has partial double-bond character, and the steric hindrance of the aromatic ring. However, such substitutions can be achieved under specific conditions, for instance, using copper-catalyzed methods with nucleophiles like acetylacetone (B45752) or ethyl cyanoacetate, though these often require relatively mild to elevated temperatures. researchgate.net

The bromine atom at the C-6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org The general catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. libretexts.orgtcichemicals.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, usually one that is electron-deficient, to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This palladium-catalyzed process also proceeds via oxidative addition of the aryl bromide to Pd(0). youtube.com The resulting palladium complex then coordinates with the alkene, followed by migratory insertion and subsequent β-hydride elimination to release the final product. youtube.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity. rsc.org

| Reaction | Catalyst | Base | Solvent | Typical Substrate | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | NaOH, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Aryl Boronic Acids | masterorganicchemistry.comlibretexts.org |

| Heck | Pd(OAc)₂, PdCl₂ | NEt₃, NaOAc, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes | organic-chemistry.orgrsc.org |

The C-Br bond can participate in both oxidative and reductive processes. The initial step in palladium-catalyzed cross-coupling reactions, known as oxidative addition, involves the insertion of the palladium(0) catalyst into the C-Br bond. This process oxidizes the palladium from the 0 to the +2 state and is a fundamental transformation for subsequent bond formation. libretexts.org

Conversely, the bromine atom can be removed through reductive dehalogenation. A classic method for this transformation involves the use of metallic tin in the presence of an acid. orgsyn.orgyoutube.com For example, in the synthesis of 6-bromo-2-naphthol, an intermediate 1,6-dibromo-2-naphthol (B94854) is reduced with mossy tin, which selectively removes the bromine atom at the 1-position. orgsyn.orgyoutube.com This type of reaction highlights the possibility of selectively cleaving the C-Br bond to yield a debrominated product.

Reactivity of the Secondary Alcohol Functionality at the C-2 Position

The secondary hydroxyl (-OH) group on the tetrahydronaphthalene ring is a versatile functional group that readily undergoes oxidation, esterification, and etherification.

The secondary alcohol at the C-2 position can be oxidized to the corresponding ketone, 6-bromo-3,4-dihydronaphthalen-2(1H)-one. This is a common and high-yielding transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods. organic-chemistry.org The related compound 6-bromo-1,2,3,4-tetrahydronaphthalene (B1267236) can be oxidized to 6-bromo-3,4-dihydronaphthalen-1(2H)-one, demonstrating the susceptibility of the tetralone scaffold to oxidation. chembk.com

| Reagent/System | Description | Ref. |

| TEMPO-based systems | Catalytic 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) with a stoichiometric co-oxidant like bleach or IBX is a mild and highly selective method. | organic-chemistry.org |

| Chromium Reagents (e.g., PCC, PDC) | Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective but generate toxic chromium waste. | |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. | |

| Dess-Martin Periodinane (DMP) | A mild and efficient hypervalent iodine reagent that works at room temperature. | |

| CeBr₃/H₂O₂ | An efficient system for the green oxidation of secondary alcohols. | organic-chemistry.org |

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. When using a carboxylic acid, an acid catalyst is generally required (Fischer esterification). The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more efficient route to the corresponding ester.

Etherification: The formation of an ether from the secondary alcohol can be achieved through various methods, most commonly the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Dehydration Pathways

The dehydration of this compound involves the elimination of a water molecule to form an alkene. As a secondary alcohol, this process is typically acid-catalyzed and proceeds through either an E1 or E2 elimination mechanism. google.compearson.com The specific pathway is influenced by the reaction conditions, such as the strength and concentration of the acid catalyst and the temperature. nih.gov

Under E1 conditions, the reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. google.comnih.gov The departure of the water molecule results in the formation of a secondary carbocation at the C-2 position. This carbocation can then be stabilized by rearrangement, although in this specific bicyclic system, significant rearrangement is less likely. The final step involves the abstraction of a proton from an adjacent carbon (C-1 or C-3) by a weak base (like water or the conjugate base of the acid) to form a double bond.

According to Zaitsev's rule, the major product of the elimination reaction will be the more substituted, and therefore more stable, alkene. pearson.com In the case of this compound, proton abstraction from C-1 would lead to the formation of 6-Bromo-3,4-dihydronaphthalene, while abstraction from C-3 would yield 7-Bromo-1,2-dihydronaphthalene. The relative stability of these products would determine the major isomer formed.

Under E2 conditions, which are favored by a strong, non-nucleophilic base, the proton abstraction and departure of the leaving group occur in a concerted step. google.com

Table 1: Potential Dehydration Products of this compound

| Product Name | Structure | Comments |

| 6-Bromo-3,4-dihydronaphthalene | Potentially the major product based on alkene stability. | |

| 7-Bromo-1,2-dihydronaphthalene | Potentially the minor product. |

Transformations of the Tetrahydronaphthalene Ring System

Aromatization Reactions

The tetrahydronaphthalene ring system of this compound can undergo aromatization to form the corresponding naphthalene (B1677914) derivative, 6-Bromo-2-naphthol. This transformation involves the net loss of two hydrogen atoms and is a type of dehydrogenation reaction. Aromatization can be achieved under various conditions, often requiring a catalyst and/or an oxidant.

Common methods for the aromatization of tetralin derivatives include catalytic dehydrogenation using catalysts such as palladium on carbon (Pd/C) at elevated temperatures. In this process, the tetralin derivative is heated with the catalyst, which facilitates the removal of hydrogen gas, leading to the formation of the aromatic naphthalene ring. Other reagents that can effect this transformation include sulfur or selenium at high temperatures, or quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The dehydration of this compound can also be a precursor to aromatization. The initially formed dihydronaphthalene intermediate can, under more forcing conditions or with a suitable catalyst, lose another molecule of hydrogen to achieve full aromaticity.

Ring-Opening and Cyclization Reactions

Ring-opening and further cyclization reactions of the this compound ring system are not commonly reported reaction pathways under standard organic synthesis conditions. The tetralin framework is relatively stable. Ring-opening would require harsh conditions, such as strong oxidation, which would likely lead to the degradation of the molecule.

While there is extensive research on ring transformation reactions for the synthesis of functionalized benzenes and fused ring systems, these typically involve different types of starting materials and reaction mechanisms. researchgate.net For the tetralin system in this compound, the energetic barrier to cleave the C-C bonds of the saturated ring is high, making such transformations synthetically challenging and less common compared to dehydration and aromatization.

Mechanistic Insights into Key Organic Transformations and Catalytic Cycles

Detailed mechanistic studies specifically on this compound are not extensively available in the surveyed literature. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

The acid-catalyzed dehydration mechanism, as previously discussed, proceeds via a protonated alcohol and a carbocation intermediate in an E1 pathway. pearson.com A competing E2 mechanism can also occur. The regioselectivity of the elimination is governed by the stability of the resulting alkene products.

For aromatization via catalytic dehydrogenation, the mechanism involves the adsorption of the tetralin ring onto the surface of the metal catalyst (e.g., palladium). This is followed by a series of C-H bond cleavage steps, leading to the elimination of hydrogen gas and the formation of the aromatic pi-system.

While specific catalytic cycles involving this compound as a substrate are not detailed in the literature, it can be proposed that in a process like palladium-catalyzed dehydrogenation, the catalytic cycle would involve:

Adsorption of the substrate onto the palladium surface.

Sequential oxidative addition of C-H bonds to the palladium center.

Reductive elimination of H2.

Desorption of the aromatized product, 6-Bromo-2-naphthol, regenerating the active catalyst.

Further research would be necessary to fully elucidate the specific kinetics and intermediates involved in the reactions of this particular compound.

Derivatization and Functionalization Strategies for Structure Activity Relationship Sar Studies

Modification at the C-2 Hydroxyl Group: Ether, Ester, and Amino Derivatives

The hydroxyl group at the C-2 position of the tetrahydronaphthalene core is a prime site for modification due to its hydrogen bonding capacity and its potential to be converted into other functional groups.

Ether Derivatives: Etherification of the C-2 hydroxyl group is a common strategy to alter the lipophilicity and steric bulk of the molecule. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.com In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired ether. masterorganicchemistry.com A variety of alkyl halides can be used to introduce different alkyl chains, allowing for a systematic exploration of the impact of substituent size and nature on biological activity.

Ester Derivatives: Esterification is another important modification of the C-2 hydroxyl group. Esters can serve as prodrugs, which are inactive compounds that are converted to the active form in the body. This can improve drug delivery and bioavailability. The synthesis of esters is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst.

Amino Derivatives: The introduction of an amino group at the C-2 position can introduce a basic center into the molecule, which can form salt bridges with biological targets and improve aqueous solubility. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or ammonia.

Table 1: Examples of C-2 Hydroxyl Group Modifications

| Derivative Type | Reagents | Reaction Type |

| Ether | 1. NaH 2. Alkyl halide (e.g., CH₃I, BnBr) | Williamson Ether Synthesis |

| Ester | Acyl chloride or Anhydride, Pyridine (B92270) | Acylation |

| Amino | 1. TsCl, Pyridine 2. Amine (e.g., NH₃, RNH₂) | Nucleophilic Substitution |

Halogen Exchange and Further Halogenation at the Aromatic Ring System

The bromine atom at the C-6 position serves as a versatile handle for further functionalization.

Halogen Exchange: While less common, halogen exchange reactions can be used to replace the bromine with other halogens like iodine or chlorine. This can be achieved through methods like the Finkelstein reaction, although transition metal-catalyzed methods are often more efficient for aryl halides. Modifying the halogen can influence the electronic properties and binding interactions of the molecule.

Further Halogenation: Introduction of additional halogen atoms onto the aromatic ring can significantly impact the compound's lipophilicity and electronic nature, which can in turn affect its biological activity. Electrophilic aromatic substitution reactions are typically employed for this purpose. The directing effects of the existing substituents on the tetrahydronaphthalene ring will guide the position of the incoming halogen. For instance, the alkyl portion of the tetralone is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating. The regioselectivity of these reactions is a critical consideration. mdpi.com

Introduction of New Substituents on the Tetrahydronaphthalene Core

The introduction of new carbon-based or nitrogen-based substituents on the aromatic ring is a powerful strategy to explore new chemical space and improve biological activity.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds. The bromo-substituent at the C-6 position is ideally suited for these transformations.

Arylation: The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method for introducing new aryl groups. organic-chemistry.org This allows for the synthesis of biaryl structures, which can lead to significant changes in the molecule's shape and electronic properties.

Alkylation: Similarly, alkyl groups can be introduced via cross-coupling reactions. For example, the Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. More recently, methods for the cross-coupling of aryl bromides with gaseous alkanes have been developed, offering a direct route to alkylated products. nih.gov

The introduction of nitrogen-containing functional groups can enhance solubility and provide new hydrogen bonding opportunities.

Amidation: The Buchwald-Hartwig amidation allows for the formation of an amide bond by coupling the aryl bromide with an amide. This reaction typically requires a palladium catalyst and a suitable ligand.

Amination: The Buchwald-Hartwig amination is a powerful method for forming a new carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst, a ligand, and a base. orgsyn.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines.

Table 2: Cross-Coupling and Amination Reactions at C-6

| Reaction | Coupling Partner | Catalyst System | Product Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Aryl |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Alkyl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amine |

| Buchwald-Hartwig Amidation | Amide | Pd catalyst, Ligand, Base | Amide |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at identifying novel core structures or substituents with similar biological activity but improved properties. nih.govnih.gov

Scaffold Hopping: This involves replacing the tetrahydronaphthalene core with a different ring system that maintains the essential spatial arrangement of the key functional groups. The goal is to discover new chemotypes with potentially better drug-like properties, such as improved solubility, metabolic stability, or novelty for intellectual property purposes. nih.govdundee.ac.uk

Bioisosteric Replacements: Bioisosterism refers to the replacement of a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For example, the bromine atom could be replaced with other groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. The hydroxyl group could be replaced by a thiol or an amino group to probe the importance of the hydrogen bond donor/acceptor properties at that position. These replacements can lead to improvements in potency, selectivity, and pharmacokinetic profiles. u-strasbg.fr

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

The ¹H NMR spectrum of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol provides crucial information about the number and types of protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. Protons in the aromatic region are expected to appear downfield (higher δ values) due to the deshielding effect of the benzene ring's π-electron system. The presence of the electron-withdrawing bromine atom will further influence the chemical shifts of the adjacent aromatic protons. Protons on the aliphatic tetrahydronaphthalene ring will appear more upfield. The proton attached to the carbon bearing the hydroxyl group (C2-H) is expected to show a distinct chemical shift, and its multiplicity will provide information about the number of neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be in the typical downfield region for sp²-hybridized carbons, with the carbon atom bonded to the bromine (C6) showing a characteristic shift. The aliphatic carbons of the tetrahydronaphthalene ring will appear in the upfield region. The carbon atom attached to the hydroxyl group (C2) will be deshielded and appear at a lower field compared to the other aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-1a | |||

| H-1e | |||

| H-2 | |||

| H-3a | |||

| H-3e | |||

| H-4a | |||

| H-4e | |||

| H-5 | |||

| H-7 | |||

| H-8 | |||

| C-1 | |||

| C-2 | |||

| C-3 | |||

| C-4 | |||

| C-4a | |||

| C-5 | |||

| C-6 | |||

| C-7 | |||

| C-8 | |||

| C-8a |

Note: Actual experimental values may vary depending on the solvent and other experimental conditions. The multiplicity of the signals would be determined from the coupling patterns observed in the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons in the aliphatic ring, for instance, between the protons on C1, C2, C3, and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group on the tetrahydronaphthalene ring.

Variable Temperature NMR Studies for Conformational Analysis

The tetrahydronaphthalene ring system is not planar and can exist in different conformations. Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. This data can be used to determine the energy barriers for conformational interconversion and to identify the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry provides the exact molecular weight and valuable information about its structure through the analysis of its fragmentation pattern. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

The fragmentation of the molecular ion upon electron impact will likely involve the loss of the bromine atom, the hydroxyl group, or cleavage of the aliphatic ring. Common fragmentation pathways could include the loss of H₂O, C₂H₄ (ethene) via a retro-Diels-Alder reaction of the tetralin system, and the formation of a stable tropylium-like cation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment |

| 226/228 | [M]⁺ (Molecular Ion) |

| 208/210 | [M - H₂O]⁺ |

| 147 | [M - Br]⁺ |

| 129 | [M - Br - H₂O]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the C-Br bond.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol will be in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1450-1600 | C=C stretch (aromatic) |

| 1000-1200 | C-O stretch (secondary alcohol) |

| 500-600 | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the bromine atom and the hydroxyl group as substituents on the naphthalene (B1677914) ring system will influence the wavelength of maximum absorption (λ_max). These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) compared to the unsubstituted tetrahydronaphthalene chromophore. The analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic effects of the substituents on the aromatic system.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination and Absolute Configuration

No publicly accessible crystallographic data from single-crystal X-ray diffraction studies of this compound could be located. This type of analysis would be invaluable for definitively determining its three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the tetrahydronaphthalene ring system. Furthermore, for a chiral compound, X-ray crystallography on a single crystal of one enantiomer would allow for the unambiguous assignment of its absolute configuration (R or S). Without experimental data, a detailed discussion and data table for the crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Detailed methods for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not described in the available literature. However, based on the successful separation of structurally related chiral tetralone and tetralol derivatives, a hypothetical approach can be outlined.

Chiral stationary phases (CSPs) are crucial for the enantiomeric resolution of such compounds. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for a wide range of chiral molecules. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

For GC analysis, derivatized cyclodextrins are commonly employed as chiral selectors in the stationary phase. The hydroxyl group of this compound would likely require derivatization, for example, by acylation or silylation, to enhance its volatility and improve chromatographic performance.

A hypothetical data table outlining potential starting points for method development is presented below. It is important to note that these are generalized conditions and would require significant optimization for this specific compound.

Hypothetical Chiral Chromatography Method Development Parameters

| Parameter | HPLC | GC |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives on a silica (B1680970) support) | Cyclodextrin-based (e.g., derivatized β- or γ-cyclodextrin coated on a fused silica capillary column) |

| Mobile Phase/Carrier Gas | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. Reversed Phase: Acetonitrile/Water or Methanol (B129727)/Water. | Carrier Gas: Helium or Hydrogen. |

| Detection | UV-Vis Detector (at a wavelength where the compound absorbs, likely in the UV region due to the aromatic ring). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Derivatization | Typically not required. | Likely required for the hydroxyl group (e.g., acylation with trifluoroacetic anhydride (B1165640) or silylation with BSTFA). |

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not reported in the surveyed literature. This technique is fundamental for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements.

For a compound with the molecular formula C₁₀H₁₁BrO, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O). These theoretical values serve as a benchmark against which experimentally determined values are compared to assess the purity of a sample.

Theoretical Elemental Composition of this compound (C₁₀H₁₁BrO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.88 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.88 |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.18 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.04 |

| Total | 227.101 | 100.00 |

Experimental values obtained from combustion analysis would be expected to be within ±0.4% of these theoretical percentages to be considered a confirmation of the compound's elemental composition and purity.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Minimization of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol and its Derivatives

Conformational analysis is a critical aspect of understanding the three-dimensional structure of this compound, which dictates its physical and biological properties. The tetrahydronaphthalene ring system is not planar and can adopt several conformations. The presence of a hydroxyl group at the C2 position and a bromine atom at the C6 position influences the conformational preference.

Energy minimization calculations, typically performed using density functional theory (DFT) or other quantum chemical methods, can identify the most stable conformers. For the tetralin ring, chair and twist-boat conformations are possible. The substituents (bromo and hydroxyl groups) can be in either axial or equatorial positions, leading to different stereoisomers. Theoretical studies on substituted cyclohexanes, a related system, show that the preference for axial or equatorial substitution is governed by a balance of steric and electronic effects. For instance, in bromoalkoxycyclohexanes, the orientation of the bromine atom is influenced by intramolecular interactions with the alkoxy group. researchgate.net A similar interplay of forces would be expected in this compound.

A systematic conformational search would involve rotating the flexible bonds and calculating the energy of each resulting structure to map the potential energy surface. The results would identify the global minimum energy conformer and other low-energy conformers that might exist in equilibrium.

Table 1: Illustrative Conformational Energy Data for this compound

| Conformer | Substituent Orientations (OH, Br) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial, Equatorial | 0.00 | 75.3 |

| 2 | Axial, Equatorial | 1.25 | 14.2 |

| 3 | Equatorial, Axial | 1.80 | 8.5 |

| 4 | Axial, Axial | 3.50 | 2.0 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from conformational analysis. Specific values for this compound are not available in the cited literature.

Electronic Structure Calculations (HOMO-LUMO, Molecular Electrostatic Potential (MESP)) to Predict Reactivity and Interaction Sites

Electronic structure calculations provide valuable insights into the reactivity and potential interaction sites of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the bromine atom would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

Table 2: Illustrative Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: The data in this table is illustrative. Specific calculated values for this compound were not found in the reviewed literature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. scielo.org.zanih.gov These predictions can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za The accuracy of these predictions is often improved by using specific computational methods like the Gauge-Independent Atomic Orbital (GIAO) method and by considering solvent effects. scielo.org.za

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated to help assign the experimentally observed absorption bands. nih.gov These calculations can also predict the intensity of the vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. sharif.edu This can help in understanding the electronic structure and chromophores within the molecule.

While general methodologies for these predictions are well-established, specific theoretical spectra for this compound are not available in the literature.

Reaction Mechanism Modeling and Transition State Characterization for Synthetic Pathways

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route involves the reduction of the corresponding ketone, 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-one (6-Bromo-2-tetralone). nih.govchemicalbook.com

Quantum chemical calculations can be used to model the reaction pathway, identify intermediates, and locate the transition state structures. By calculating the activation energies, the feasibility of a proposed mechanism can be assessed. For example, modeling the reduction of 6-Bromo-2-tetralone (B1270756) with a reducing agent like sodium borohydride (B1222165) would involve calculating the energies of the reactants, the transition state for the hydride transfer, and the final product. Such studies provide a deeper understanding of the reaction kinetics and stereoselectivity. While there are studies on the synthesis of substituted tetralins via other routes like Diels-Alder reactions, specific modeling for the synthesis of this compound is not documented in the searched literature. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. mdpi.comphyschemres.org These models are valuable in drug discovery for predicting the activity of new compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity, such as anticancer or anticholinesterase activity. nih.gov The resulting model could then be used to design new derivatives with potentially enhanced activity. While QSAR studies have been conducted on a wide range of heterocyclic compounds, including some tetralin derivatives, no specific QSAR models for this compound and its direct analogs were found in the performed searches. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug design for understanding how a ligand might interact with its biological target.

If this compound were to be investigated as a potential drug candidate, molecular docking simulations would be performed to predict its binding mode and affinity to a specific protein target. For instance, studies on other tetrahydronaphthalene derivatives have explored their potential as anticancer agents by docking them into the active site of enzymes like tyrosine kinase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics simulations can further refine the docked pose and provide insights into the dynamic behavior of the complex over time. No molecular docking or dynamics studies specifically involving this compound have been reported in the searched literature.

Applications and Translational Research

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol as a Versatile Synthetic Building Block in Organic Synthesis

The reactivity of the tetrahydronaphthalene ring system, combined with the presence of both a hydroxyl and a bromo functional group, positions this compound and its closely related ketone derivative, 6-bromo-2-tetralone (B1270756), as highly versatile intermediates in organic synthesis. These compounds serve as foundational starting materials for the construction of more elaborate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

6-Bromo-2-tetralone, the ketone counterpart to this compound, is a recognized key intermediate in the synthesis of a variety of complex molecules. Its utility stems from its capacity to undergo a wide range of chemical transformations, making it a valuable tool for chemists in drug discovery and materials science.

Researchers have successfully employed 6-bromo-2-tetralone in the preparation of intricate molecular structures, including those with spirocyclic systems. For instance, it can be used as a starting material to create compounds with threaded ring structures, which are of significant interest in the development of novel materials and biologically active agents. The synthetic pathway often involves leveraging the bromo-substituent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional complexity and build diverse molecular frameworks.

The adaptability of the tetralone core allows for its incorporation into various synthetic strategies, leading to the creation of novel compounds with potential applications in pharmaceuticals, as well as in the development of specialized materials like dyes and polymers. The stability and predictable reactivity of this scaffold make it an attractive starting point for innovative chemical synthesis and the development of new products.

Role in Natural Product Synthesis and Analogue Development

While direct examples of this compound in the total synthesis of natural products are not extensively documented, the broader tetralone scaffold is a recurring motif in a multitude of bioactive natural compounds. The tetralone structure is a key component in various natural products and serves as a critical scaffold for developing new drugs that target a range of biological endpoints.

The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The tetrahydronaphthalene framework provides a rigid and well-defined three-dimensional structure that can be readily functionalized, making it an ideal starting point for the development of natural product analogues. Strategies such as diverted total synthesis allow for the modification of synthetic intermediates to create a library of related compounds for structure-activity relationship (SAR) studies. This approach enables the exploration of how different functional groups and stereochemistries influence biological activity.

Medicinal Chemistry and Pharmacological Relevance of Tetrahydronaphthalene Scaffolds

The tetrahydronaphthalene core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This has led to its widespread use in the design and discovery of novel therapeutic agents across various disease areas.

Development of Novel Drug Candidates Targeting Various Therapeutic Areas

The tetralone framework and its derivatives have been extensively investigated for their potential as novel drug candidates. The inherent bioactivity of this scaffold, combined with the ability to introduce a wide array of substituents, has allowed for the development of compounds with diverse pharmacological profiles.

Derivatives of the tetralone scaffold have been explored for their potential in treating a range of conditions, including cancer, inflammation, and central nervous system disorders. For example, certain tetralone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators in macrophages. The versatility of the tetralone core allows medicinal chemists to fine-tune the structure to optimize activity against specific biological targets.

Exploration as Bioactive Scaffolds in Drug Discovery

The tetrahydronaphthalene scaffold is a cornerstone in the design of bioactive molecules. Its rigid structure provides a well-defined orientation for the appended functional groups, which is crucial for effective interaction with biological targets. This has made it a popular choice for the development of new therapeutic agents.

The broad spectrum of biological activities associated with tetralone derivatives includes antibacterial, antifungal, and antiviral properties. For instance, certain derivatives have demonstrated the ability to overcome multidrug resistance in bacteria by inhibiting efflux pumps. The exploration of the tetralone scaffold continues to be an active area of research in the quest for new and effective treatments for a variety of diseases.

Anti-Tuberculosis Activity of Derivatives and Analogues

A particularly promising application of the tetrahydronaphthalene scaffold is in the development of new anti-tuberculosis agents. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel drugs with new mechanisms of action.

Recent research has identified tetrahydronaphthalene amides as a new class of potent inhibitors of Mycobacterium tuberculosis. These compounds have been shown to be effective in preventing the growth of the bacteria in culture. Structure-activity relationship studies have revealed that modifications to the tetrahydronaphthalene core can significantly impact anti-mycobacterial activity. For example, the synthesis of a series of tetrahydronaphthalene amide analogues has demonstrated that specific substitution patterns on the aromatic ring are crucial for potent activity.

Furthermore, studies on related naphthalene-based compounds have shown that the presence of a bromo substituent can enhance anti-mycobacterial efficacy. For example, certain bromo-substituted 6-hydroxynaphthalene-2-carboxanilides have exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential importance of the bromo-functionality in the design of new anti-tuberculosis drugs.

Below is a table summarizing the anti-mycobacterial activity of selected tetrahydronaphthalene derivatives:

| Compound Class | Target | Key Findings |

| Tetrahydronaphthalene Amides | ATP synthase | Potent inhibitors of M. tuberculosis growth in culture. google.com |

| 6-Hydroxynaphthalene-2-carboxanilides | Not specified | Bromo-substituted derivatives showed significant activity against M. tuberculosis. |

Modulation of Neurotransmitter Systems and Potential in CNS Disorders

Derivatives of the tetralin scaffold have shown significant promise in the treatment of central nervous system (CNS) disorders, such as depression and anxiety, primarily through their interaction with key neurotransmitter systems.

Serotonin and Dopamine Pathway Modulation : The tetralin structure is a core component of molecules designed to interact with serotonin (5-HT) and dopamine receptors. Enantiomers of the related compound 2-(di-n-propylamino)tetralin have demonstrated selective agonist activity for 5-HT1A (serotonin) and dopamine D2 receptors, respectively nih.gov. This stereo-selectivity is crucial for developing targeted therapies. Further studies have shown that various N-phenylalkyl derivatives of 2-aminotetralin exhibit a high affinity for 5-HT1A binding sites in the brain, indicating that the tetralin ring is well-tolerated by these central receptors researchgate.net. This interaction with the serotonergic system is a cornerstone of many antidepressant and anxiolytic drugs.

Monoamine Oxidase (MAO) Inhibition : A key strategy in treating depression is the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine. A study of 33 different 1-tetralone (B52770) and 4-chromanone derivatives confirmed their ability to inhibit both MAO-A and MAO-B isoforms . The research highlighted specific structure-activity relationships, noting that the position of substituents on the tetralone ring significantly impacts the inhibitory potency, with substitution at the C7 position yielding more potent inhibitors than at C5 or C6 . This line of research reinforces the potential of tetralone derivatives as effective agents for neuropsychiatric disorders.

Anticancer Potential of Substituted Derivatives

The tetralin and tetralone scaffolds are integral to numerous compounds investigated for their anticancer properties. The tetralin ring is a structural element in clinically used anticancer drugs like the anthracycline antibiotics (e.g., doxorubicin) chemicalbook.comwikipedia.org. Research has expanded to a wide array of synthetic derivatives.

Cytotoxicity Against Various Cancer Cell Lines : Studies have demonstrated the broad-spectrum anticancer activity of tetralone derivatives. Longifolene-derived tetralones bearing a 1,2,4-triazole moiety exhibited excellent antitumor activity against T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon) cancer cell lines, with some compounds showing better or comparable activity to the standard drug 5-FU wikipedia.org. Similarly, novel thiazoline-tetralin derivatives have shown significant anticancer potential against MCF-7 and A549 cell lines dynovacn.comschultzchem.com.

Induction of Apoptosis : A primary mechanism of action for these anticancer derivatives is the induction of programmed cell death, or apoptosis. One study found that a specific tetralone derivative with a sulfonamide scaffold (compound 11) was selectively potent against the MCF-7 breast cancer cell line. It was shown to trigger an apoptotic cascade, leading to cell cycle arrest at the G2/M phase researchgate.netnih.gov. Other derivatives, such as those bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties, induced excellent levels of apoptosis in A549 lung cancer cells dynovacn.comschultzchem.com.

Structure-Activity Relationship : The addition of a bromine atom is a recognized strategy for enhancing the cellular potency of anticancer agents. A patent for 2-bromo-1-tetralone derivatives specifically highlights their use as antitumor agents. Research on various substituted tetralones has established that the nature and position of the substituent groups are critical for cytotoxic efficacy. For instance, tetralone-sulfonamide hybrids have emerged as a promising class of selective anticancer candidates researchgate.netnih.gov.

Table 1: Anticancer Activity of Selected Tetralin/Tetralone Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Longifolene-derived tetralones with 1,2,4-triazole | MCF-7, A549, HT-29 | Broad-spectrum antitumor activity | wikipedia.org |

| Tetralone-sulfonamide hybrid (Compound 11) | MCF-7 (Breast) | Selective cytotoxicity, apoptosis induction, G2/M cell cycle arrest | researchgate.netnih.gov |

| Thiazoline-tetralin derivatives | A549 (Lung) | High levels of apoptosis | dynovacn.comschultzchem.com |

| 2-(4-halo-phenylmethylene)-3,4-dihydronaphthalene-1-ones | HeLa (Cervical) | Synergistic cytotoxic effect with doxorubicin |

Antimicrobial and Antifungal Activities of Scaffold Derivatives

Derivatives built upon the tetralone and naphthalene (B1677914) scaffolds have demonstrated significant activity against a range of microbial and fungal pathogens.

Antibacterial Activity : Synthesized dihydronaphthalen-1(2H)-ones (α-tetralones) have shown good antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with performance comparable to reference drugs like vancomycin and ampicillin.

Antifungal Activity : The antifungal potential of these derivatives is particularly noteworthy. A patent for 2-bromo-1-tetralone derivatives claims antifungal activity superior to that of the established agent griseofulvin, with high efficacy against Trichophyton microorganisms like Trichophyton mentagrophytes and the yeast Candida albicans. The structure-activity relationship appears to be influenced by the nature of the substituent on the carbonyl moiety, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL against fungal pathogens. The antifungal activity of these tetralone derivatives is comparable to that of reference drugs such as cycloheximide and fluconazole. Naphthalene derivatives, in general, are recognized for their potent and broad-spectrum antimicrobial properties.

Enzyme Inhibition Studies for Therapeutic Intervention

The tetralone scaffold is a key pharmacophore in the design of inhibitors for enzymes implicated in major diseases, most notably Alzheimer's disease and depression.

Acetylcholinesterase (AChE) Inhibition : Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Many α-tetralone derivatives are known to be effective AChE inhibitors. A study on novel thiazoline-tetralin derivatives found that a compound featuring a 4-fluorophenyl moiety (compound 4h) exhibited 49.92% inhibition of AChE, suggesting its potential to enhance antiproliferative activity through this mechanism dynovacn.comschultzchem.com.

Monoamine Oxidase (MAO) Inhibition : As previously mentioned in the context of CNS disorders, 1-tetralone derivatives have been identified as effective inhibitors of MAO-A and MAO-B . This dual inhibition is relevant for treating depression and Parkinson's disease. The ability of the tetralone scaffold to fit into the active site of these enzymes makes it a valuable starting point for designing new and more selective inhibitors.

Anti-HIV and Antiplasmodial Activity Investigations

Research has extended the therapeutic profile of tetralin-related structures to include activity against significant global infectious agents like HIV and the malaria parasite, Plasmodium.

Anti-HIV Activity : Several classes of compounds incorporating tetralin-like structures have shown promise as anti-HIV agents. A series of isoquinoline-based derivatives, which can be seen as structural relatives, were developed as CXCR4 antagonists and displayed excellent anti-HIV activity, with some compounds showing low nanomolar potency. Another study reported a novel tetrahydroindazolylbenzamide derivative that inhibits HIV proliferation with low cytotoxicity (EC50 of 2.77 μM) by acting as a late reverse transcription inhibitor. Additionally, certain 1,2,3,4-tetrahydropyrimidine derivatives have demonstrated remarkable anti-HIV-1 activity.

Antiplasmodial Activity : The tetralone scaffold has been recognized for its potential in developing antimalarial drugs. Studies on related naphthoquinone derivatives have shown that some possess attractive in vitro antiplasmodial activity against Plasmodium falciparum, the deadliest malaria parasite (IC50 < 10 μM). Furthermore, eleutherol, a naphthalene derivative, has shown promise in animal models of malaria infection.

Applications in Material Science and Specialty Chemicals

Beyond its biomedical applications, the tetralin core is utilized in various industrial and chemical processes.

Specialty Chemicals and Solvents : Tetralin is widely used as a high-boiling-point solvent due to its excellent dissolving properties for greases, resins, oils, and waxes. In the coatings industry, it is added to high-grade paints and inks to improve smoothness, flowability, and gloss. Its compatibility with organic materials enhances adhesion between paint layers. Tetralin also serves as a raw material for producing specialty chemicals, such as the high-temperature heat carrier SCHULTZ S760.

Material Science : In the realm of material science, tetralin derivatives have been explored for their potential in drug delivery systems. Specifically, they can be incorporated into polymeric nanoparticles, which can improve the bioavailability, stability, and targeted delivery of therapeutic agents.

Catalytic Applications and Ligand Development

The unique chemical properties of tetralin make it a valuable component in catalytic systems, particularly those involving hydrogen transfer.

Hydrogen-Donor in Catalysis : Tetralin is a well-established hydrogen-donor solvent used in processes like coal liquefaction and heavy oil upgrading. In catalytic transfer hydrogenation, tetralin can be dehydrogenated to naphthalene, providing a source of hydrogen for other reactions. This process has been studied over various supported metal catalysts, including Palladium (Pd), Platinum (Pt), Nickel-Molybdenum (NiMo), and Cobalt-Molybdenum (CoMo). Studies have shown that the choice of catalyst (e.g., Pt/C vs. Pd/C) and reaction conditions significantly influences the efficiency of hydrogen transfer from tetralin to a substrate. The rate of dehydrogenation and subsequent coke formation on the catalyst surface are critical parameters in these applications.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in the synthesis of tetralone derivatives is the reliance on traditional methods that often involve harsh conditions and environmentally unfriendly reagents. rsc.org For instance, the classical Friedel-Crafts acylation, a common method for creating the tetralone framework, typically requires strong acids and can lead to significant waste. semanticscholar.orgorganic-chemistry.org Future research is increasingly directed towards developing more sustainable and "green" synthetic methodologies.

Key areas of focus include:

Photocatalysis: Visible-light-promoted reactions are emerging as a powerful tool for organic synthesis. acs.org The development of photocatalytic cyclizations of styrenes, for example, offers a facile and environmentally benign platform for constructing 4-aryl tetralones using clean energy sources like blue LEDs and a green oxygen source. rsc.org

Alternative Solvents and Catalysts: The principles of green chemistry encourage minimizing or eliminating hazardous substances. chemistryjournals.net This involves replacing traditional volatile and toxic organic solvents with safer alternatives like water or ionic liquids. chemistryjournals.net Furthermore, research into novel catalysts, such as using the ash of pomegranate peels in water, demonstrates a move towards bio-waste utilization for chemical synthesis. researchgate.net

Eco-Friendly Bromination: The introduction of the bromine atom requires careful consideration. Traditional methods often use liquid bromine, which is hazardous and corrosive. researchgate.net Future routes will likely focus on safer and more efficient brominating agents, such as N-Bromosuccinimide (NBS) or in-situ generation of hypobromous acid (HOBr), to improve the environmental profile of the synthesis. researchgate.netcambridgescholars.com

| Synthetic Aspect | Traditional Approach | Emerging Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Ring Formation | Friedel-Crafts Acylation (strong acids, stoichiometric reagents) semanticscholar.org | Visible-Light Photocatalytic Cyclization rsc.org | Mild conditions, use of clean energy, reduced waste. |

| Solvents | Chlorinated hydrocarbons, volatile organics. tandfonline.com | Water, supercritical fluids, ionic liquids. chemistryjournals.net | Non-toxic, abundant, reduced environmental impact. |

| Bromination | Liquid Bromine (hazardous, corrosive). researchgate.net | N-Bromosuccinimide (NBS), in-situ HOBr generation. cambridgescholars.com | Safer handling, higher atom economy, milder conditions. |

| Catalysis | Homogeneous metal catalysts (leaching, difficult to recycle). organic-chemistry.org | Biocatalysts, heterogeneous catalysts from bio-waste. researchgate.net | Renewable, biodegradable, reduced metal contamination. |

Targeted Asymmetric Synthesis of Specific Stereoisomers with Enhanced Bioactivity

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol contains a stereocenter at the C-2 position, meaning it can exist as two different enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. Therefore, a critical future challenge is the development of methods for the targeted asymmetric synthesis of specific stereoisomers.

The advancement in stereoselective synthesis will allow for:

The production of enantiomerically pure samples of this compound, which is essential for detailed pharmacological evaluation.

The identification of the most biologically active enantiomer (the eutomer), allowing for the development of more potent and selective drugs with potentially fewer side effects.

Approaches such as chemoenzymatic total synthesis, which employs enzymes for key resolution steps, provide a pathway to access both enantiomers of a target molecule. semanticscholar.org The use of chiral catalysts, for example, those based on rhodium, in hydroacylation reactions has also proven effective in generating tetralone products with excellent enantioselectivity. organic-chemistry.org

In-depth Mechanistic Elucidation of Novel Reactions and Biological Interactions

A deeper understanding of both the chemical reactions used for synthesis and the biological interactions of the final compound is paramount. While tetralone derivatives are known to exhibit a wide range of biological effects, the precise molecular mechanisms are often not fully understood. nih.govedu.krd

Future research should prioritize:

Mechanistic Studies of Synthesis: Investigating the pathways of novel synthetic methods, such as visible-light-promoted tandem reactions, will enable their optimization and broader application. acs.org

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that this compound interacts with is a crucial step. For example, studies have shown that some tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, a promising target for inflammatory conditions. nih.gov

Understanding Biological Pathways: Once a target is identified, further studies are needed to elucidate how the compound's interaction with that target affects cellular signaling pathways and leads to the observed physiological response.

Advanced Structure-Activity and Structure-Property Relationship Studies for Optimized Lead Compounds

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For this compound, systematic modifications of its structure can help in designing analogs with improved potency, selectivity, and pharmacokinetic properties.

Key directions for SAR studies include:

Systematic Analog Synthesis: Creating a library of related compounds by modifying the position of the bromo substituent, altering the hydroxyl group, or adding other functional groups to the aromatic or aliphatic ring.

Probing Substituent Effects: Research on other tetralone derivatives has shown that substitutions at specific positions are critical for activity. For example, substitution at the C6 position of the α-tetralone core is a requirement for monoamine oxidase (MAO) A and B inhibition. nih.gov Similarly, the nature of the substituent (e.g., alkyl vs. halogen) can dramatically influence inhibitory potency and selectivity. nih.gov

Structure-Property Relationships: Beyond biological activity, it is crucial to study how structural changes affect physicochemical properties like solubility, stability, and membrane permeability, which are critical for developing a successful drug candidate.

| Structural Modification | Potential Impact on Bioactivity/Properties | Rationale / Research Goal |

|---|---|---|

| Varying position of Bromine (e.g., C-5, C-7, C-8) | Alter binding affinity and selectivity for biological targets. | To determine the optimal position for halogen substitution for a specific activity. |

| Replacing Bromine with other halogens (F, Cl, I) | Modulate lipophilicity and electronic properties, affecting potency. nih.gov | To fine-tune target engagement and pharmacokinetic profile. |

| Modifying the C-2 hydroxyl group (e.g., ester, ether, amine) | Change hydrogen bonding capacity and metabolic stability. | To improve oral bioavailability and duration of action. |

| Adding substituents to the aromatic ring | Introduce new interaction points with the target protein. | To enhance potency and explore new pharmacological activities. nih.gov |

Expansion of Pharmacological Spectrum and Exploration of New Therapeutic Applications

The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. benthamdirect.comresearchgate.net Derivatives have been investigated for a wide array of therapeutic applications, including as antidepressants, antitumor agents, acetylcholinesterase inhibitors for Alzheimer's disease, and MAO inhibitors for Parkinson's disease. ingentaconnect.comedu.krdnih.gov

Given this broad potential, a significant future direction is the comprehensive biological screening of this compound and its analogs. This involves testing the compound against a wide range of assays and disease models to uncover novel therapeutic uses beyond those already associated with the general tetralone class. The presence of the bromine atom and the specific stereochemistry of the hydroxyl group may confer a unique pharmacological profile, opening doors to new and unexpected applications. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govchemrxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the journey from initial concept to a viable drug candidate. africansciencegroup.comnih.gov

For a compound like this compound, AI and ML can be applied in several ways:

Lead Identification and Optimization: ML models can be trained on existing SAR data to predict the biological activity of novel, yet-to-be-synthesized analogs, allowing researchers to prioritize the most promising candidates. africansciencegroup.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the tetralone scaffold as a starting point to create optimized lead compounds. nih.govresearchgate.net

Synthesis Prediction: AI tools can predict viable synthetic routes, helping chemists devise more efficient and green ways to produce the target compound and its derivatives.

Streamlining Discovery Pipelines: Fully integrated platforms, such as VirtuDockDL, utilize deep learning to automate and accelerate virtual screening processes, reducing the time and cost associated with identifying promising drug candidates from large compound libraries. nih.gov

| Drug Discovery Stage | Application of AI/ML | Expected Outcome |

|---|---|---|

| Target Identification | Analyzing 'omics' data to identify and validate new biological targets. nih.gov | Higher confidence in selected targets for the compound. |

| Hit Identification | High-throughput virtual screening using deep learning models. nih.gov | Faster identification of active compounds from large libraries. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. crimsonpublishers.com | Design of analogs with better drug-like properties. |

| Synthesis Planning | Retrosynthetic analysis to predict efficient chemical pathways. | Reduced time and resources for chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, and how are reaction conditions optimized?

- Answer : A key method involves bromination of tetralin derivatives. For example, 6-Bromo-3,4-dihydronaphthalen-1(2H)-one can be reduced using phenyllithium to yield 6-phenyl-1,2,3,4-tetrahydronaphthalen-2-ol with 85% yield after column chromatography . Optimization often involves inert atmospheres (e.g., N₂ or Ar), temperature control (0–20°C), and catalysts like boron trifluoride-tetrahydrofuran complexes to stabilize intermediates and improve regioselectivity . Solvent choice (e.g., dichloromethane) and stoichiometric ratios of bromine are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm and hydroxyl groups at δ 1.5–2.5 ppm), while C NMR identifies carbon frameworks. Infrared (IR) spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl stretches (if oxidized). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 239.01 for C₁₀H₁₁BrO⁺) .

Q. How do physicochemical properties (e.g., solubility, log P) influence experimental design?

- Answer : The compound’s moderate lipophilicity (log P ≈ 2.8) and low aqueous solubility (log S ≈ -3.2) necessitate polar aprotic solvents (e.g., DMF or DMSO) for reactions. Its melting point (~65–66°C) and stability under inert conditions guide storage (0–6°C) and handling protocols to prevent decomposition .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

- Answer : Kinetic resolution using chiral catalysts (e.g., CuCl with NaOMe in DMF) can separate enantiomers, as demonstrated in related binaphthol syntheses . Chiral HPLC or enzymatic resolution may further purify stereoisomers. Computational modeling (e.g., DFT) predicts steric hindrance and guides ligand design for asymmetric catalysis .

Q. How can conflicting data on reaction yields be resolved?